Product packaging for 7-Methoxybenzo[d]isoxazol-5-amine(Cat. No.:)

7-Methoxybenzo[d]isoxazol-5-amine

Cat. No.: B12975319
M. Wt: 164.16 g/mol
InChI Key: WDKIBYJJFJWZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Methoxybenzo[d]isoxazol-5-amine is a benzoisoxazole derivative offered as a high-purity chemical reagent for research purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Benzoisoxazole scaffolds are recognized in medicinal chemistry for their diverse biological activities. Structurally similar compounds, such as 3-ethyl-benzo[d]isoxazole, are utilized in developing potent BRD4 inhibitors, which are being investigated for their anti-proliferative effects against cancer cell lines like MV4-11 (acute myeloid leukemia) and can induce cell cycle arrest and apoptosis . Furthermore, other isomers like Benzo[d]isoxazol-5-amine serve as key intermediates in synthesizing various drugs, particularly in the development of antipsychotic medications and other neurological disorder therapeutics . The presence of the methoxy group on the benzoisoxazole core can influence the compound's physicochemical properties and its interaction with biological targets. This product requires cold-chain transportation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B12975319 7-Methoxybenzo[d]isoxazol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

7-methoxy-1,2-benzoxazol-5-amine

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-6(9)2-5-4-10-12-8(5)7/h2-4H,9H2,1H3

InChI Key

WDKIBYJJFJWZMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1ON=C2)N

Origin of Product

United States

Synthetic Methodologies for the 7 Methoxybenzo D Isoxazol 5 Amine Scaffold and Its Derivatives

Strategies for Constructing the Benzo[d]isoxazole Core

The formation of the bicyclic benzo[d]isoxazole system can be achieved through various synthetic routes, broadly categorized into cycloaddition reactions, metal-catalyzed processes, and metal-free approaches.

Cycloaddition Reactions in Benzo[d]isoxazole Synthesis

Cycloaddition reactions represent a powerful tool for the synthesis of the benzo[d]isoxazole core. One prominent method involves the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile. Nitrile oxides, often generated in situ from aldoximes or nitroalkanes, react with dienophiles to form the isoxazole (B147169) ring. rsc.org For the synthesis of benzo[d]isoxazoles, this can involve the intramolecular cycloaddition of an ortho-substituted benzene (B151609) derivative bearing both a nitrile oxide precursor and a dipolarophile.

Another approach utilizes arynes, which can undergo [3+2] cycloaddition with in situ generated nitrones from ketoximes to yield dihydrobenzo[d]isoxazoles. These can subsequently be oxidized to the aromatic benzo[d]isoxazole. This transition-metal-free method offers a rapid and efficient pathway to diverse dihydrobenzo[d]isoxazoles. nih.gov

Metal-Catalyzed Synthetic Routes for Benzo[d]isoxazole Formation

Transition metal catalysis offers a versatile and efficient means to construct the benzo[d]isoxazole scaffold. Palladium-catalyzed reactions are particularly noteworthy. For instance, a palladium-catalyzed intermolecular [4+1] annulation of N-phenoxyacetamides with aldehydes provides a direct route to 1,2-benzisoxazoles. This method proceeds via C-H bond activation ortho to the phenol-derived O-N bond, enabling the simultaneous formation of C-C and C=N bonds while keeping the O-N bond of the starting material intact. rsc.org

Lanthanide triflates, such as La(OTf)3, have also been employed as catalysts in [3+2] cycloaddition reactions for the synthesis of benzo[d]oxazoles, a related heterocyclic system, suggesting their potential applicability in benzo[d]isoxazole synthesis as well. rsc.org

Metal-Free Approaches to the Benzo[d]isoxazole Scaffold

The development of metal-free synthetic methods is of great interest due to their environmental and economic advantages. youtube.com A common metal-free strategy for isoxazole ring formation involves the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. prepchem.com In the context of benzo[d]isoxazoles, this can be adapted by using a pre-functionalized benzene ring that can be converted into a suitable 1,3-dicarbonyl equivalent.

Furthermore, base-induced cyclization of ortho-hydroxyaryl oximes is a classical and effective metal-free method. The hydroxyl group of the oxime is typically converted into a better leaving group to facilitate the intramolecular nucleophilic attack by the phenolic oxygen.

Introduction and Manipulation of Methoxy (B1213986) and Amine Functionalities

The specific placement of the methoxy and amine groups on the benzo[d]isoxazole ring is crucial for the properties of the final compound. This requires regioselective synthetic strategies.

Regioselective Introduction of the Methoxy Group

The regioselective introduction of a methoxy group onto the benzene ring prior to the formation of the isoxazole core is a common and effective strategy. The starting material, often a substituted phenol (B47542), can be chosen to have the methoxy group at the desired position. For instance, the synthesis of a related compound, 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine, commences with N-(2,4-dimethoxyphenyl)acetamide. rsc.org This highlights the use of commercially available or readily synthesized methoxy-substituted anilines or phenols as precursors.

The synthesis of 3-(2-fluorophenyl)-6-methoxy-7-methyl-1,2-benzisoxazole from E-2'-fluoro-2-hydroxy-4-methoxy-3-methylbenzophenone O-acetyl oxime further illustrates the principle of incorporating the methoxy group in the starting benzophenone (B1666685) derivative. This precursor-based approach allows for precise control over the position of the methoxy substituent.

Strategies for Amine Group Incorporation (e.g., Reduction of Nitro Precursors)

The most prevalent and reliable method for introducing an amine group at a specific position on the benzo[d]isoxazole ring is through the reduction of a corresponding nitro-substituted precursor. The nitro group can be introduced onto the aromatic ring using standard nitration conditions, and its position is dictated by the directing effects of the other substituents on the ring.

For example, the synthesis of 5-aminoisoxazole derivatives has been achieved through the reduction of 5-nitroisoxazoles. prepchem.com This strategy is directly applicable to the benzo[d]isoxazole system. A synthetic route towards 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine involves the formation of an N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide intermediate, which is then hydrolyzed to yield the final amine. rsc.org While this specific example involves the hydrolysis of an acetamide, the initial introduction of the nitrogen functionality often proceeds through a nitro group.

The general process involves the synthesis of a nitro-substituted benzo[d]isoxazole, followed by reduction of the nitro group to an amine using various reducing agents such as tin(II) chloride, iron powder in acidic medium, or catalytic hydrogenation.

Functional Group Interconversions at the Amine and Methoxy Positions

The amine and methoxy groups on the 7-Methoxybenzo[d]isoxazol-5-amine ring are primary sites for chemical modifications to create new analogs with altered properties.

The primary amine group at the C5 position is a versatile handle for various transformations. Standard modifications include acylation to form amides, sulfonylation to yield sulfonamides, and alkylation. These reactions allow for the introduction of a wide array of substituents, which can significantly influence the molecule's biological activity.

The methoxy group at the C7 position is less reactive than the amine group but can undergo O-demethylation to form a phenol. This transformation is typically achieved using strong acids and opens up further possibilities for functionalization, such as etherification or esterification.

Synthesis of Diversified this compound Derivatives

Building on the core structure, a multitude of derivatives can be synthesized through various chemical strategies, including functionalization at the nitrogen atom, multicomponent reactions, and linker chemistry.

Functionalization at the Benzo[d]isoxazol-5-amine Nitrogen

The nitrogen of the amine group is a key site for introducing chemical diversity. The amine can react with isocyanates and isothiocyanates to form ureas and thioureas, respectively. nih.gov These functional groups can introduce additional hydrogen bond donors and acceptors, which are crucial for molecular recognition and binding. Another important transformation is the formation of guanidines by reacting the amine with a guanylating agent. The basic nature of the guanidine (B92328) group can influence the pharmacokinetic properties of the resulting molecule.

A series of novel 7-amino-oxazolo[5,4-d]pyrimidines have been synthesized, where the oxazolo[5,4-d]pyrimidine (B1261902) system is structurally similar to purine (B94841) analogs of naturally occurring nucleic acid bases. nih.gov In these syntheses, the primary aliphatic amine acts as a strong nucleophile, leading to cyclization into the pyrimidine (B1678525) ring. nih.gov

Reaction Type Reagent Functional Group Formed Potential Impact
Urea (B33335) FormationIsocyanateUreaIntroduces H-bond donors/acceptors
Thiourea (B124793) FormationIsothiocyanateThioureaIntroduces H-bond donors/acceptors
Guanidine FormationGuanylating AgentGuanidineInfluences basicity and pharmacokinetics
CyclizationPrimary Aliphatic AminePyrimidine RingCreates purine-like structures

Multicomponent Reaction Strategies for Complex Derivative Synthesis

Multicomponent reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a complex product. nih.govmdpi.com These reactions are atom-economical and environmentally friendly, making them valuable tools in modern organic synthesis. mdpi.com

The primary amine of this compound can be utilized as a component in various MCRs. For example, in the Ugi four-component reaction, the amine can react with an aldehyde, a carboxylic acid, and an isocyanide to generate peptide-like structures in a single step. This approach allows for the rapid generation of diverse chemical libraries for high-throughput screening. rug.nl

The synthesis of isoxazol-5(4H)-one derivatives can be achieved through a multicomponent reaction involving β-keto esters, hydroxylamine hydrochloride, and aldehyde derivatives. mdpi.comrsc.org This reaction can be catalyzed by an amine-functionalized cellulose, providing a green and efficient method for the synthesis of these heterocyclic compounds. mdpi.com

MCR Type Reactants Resulting Structure Key Features
Ugi ReactionAmine, Aldehyde, Carboxylic Acid, IsocyanidePeptide-like structuresHigh complexity, single step
Isoxazol-5(4H)-one Synthesisβ-keto ester, Hydroxylamine hydrochloride, AldehydeIsoxazol-5(4H)-oneGreen catalyst, efficient

Linker Chemistry and Conjugation Approaches

The this compound scaffold can be incorporated into larger molecular assemblies, such as antibody-drug conjugates (ADCs), through the use of chemical linkers. nih.gov The amine group is the most common point of attachment for these linkers.

Bifunctional linkers with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, can be used to connect the scaffold to other molecules. nih.gov Isothiocyanates, for instance, react with the amino group to form a stable thiourea linkage and have been used in constructing antibody-radionuclide conjugates. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is another powerful tool for conjugation. The amine group can be modified to include an azide (B81097) or an alkyne, allowing for highly efficient and specific conjugation to biomolecules. These advanced conjugation strategies are essential for developing targeted therapies and diagnostic agents.

Conjugation Strategy Linker/Reactive Group Resulting Linkage Application
NHS Ester ChemistryN-hydroxysuccinimide (NHS) esterAmideAntibody-drug conjugates
Isothiocyanate ChemistryIsothiocyanateThioureaAntibody-radionuclide conjugates
Click ChemistryAzide/AlkyneTriazoleBioconjugation

Spectroscopic and Advanced Analytical Characterization of 7 Methoxybenzo D Isoxazol 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For the benzo[d]isoxazole ring system, aromatic protons typically appear in the downfield region (δ 6.5-8.0 ppm). The methoxy (B1213986) group protons are expected as a sharp singlet around δ 3.8-4.0 ppm, and the amine protons can appear as a broad singlet over a wide chemical shift range.

In a series of N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide derivatives, the protons on the benzoisoxazole ring system are clearly delineated. For instance, the proton at position 7 (H-7) and the proton at position 4 (H-4) typically appear as singlets, with their exact chemical shifts influenced by the substituent on the sulfonamide group. nih.gov

Table 1: ¹H NMR Data for N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide Derivatives (400 MHz, CDCl₃) nih.gov

CompoundH-7 (s, 1H)H-4 (s, 1H)-OCH₃ (s, 3H)-NH- (brs, 1H)Other Aromatic Protons-CH₂CH₃ (q, 2H)-CH₂CH₃ (t, 3H)
11h 7.726.863.837.597.82 (d), 7.45 (t), 7.00-6.90 (m)2.911.36
11r 7.776.853.796.927.61 (d), 6.85-6.79 (m)2.971.42
11q 7.826.863.667.028.23 (d), 7.87 (d)2.991.44
11d 7.786.813.626.917.74-7.56 (m), 7.56-7.30 (m)2.971.42

Data extracted from a study on BRD4 inhibitors. nih.gov

The ¹³C NMR spectrum reveals the carbon skeleton of a molecule. The carbons of the benzo[d]isoxazole ring are expected in the aromatic region (δ 100-165 ppm). The methoxy carbon will have a characteristic signal around δ 55-60 ppm.

For the N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide derivatives, the carbon signals have been assigned, providing a template for understanding the carbon framework of the parent amine. nih.gov

Table 2: ¹³C NMR Data for N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide Derivatives (101 MHz, CDCl₃) nih.gov

CompoundC3C3aC4C5C6C7C7a-OCH₃-CH₂CH₃-CH₂CH₃
11h 160.91114.2191.81123.72152.21111.80159.8156.1018.7912.10
11r 161.58114.2991.91123.24153.01113.89159.8856.1818.8612.13
11q 162.02115.7192.26121.77153.11114.62159.8356.2418.8812.10
11d 161.74114.8791.94122.92153.16114.36159.9056.1218.8812.12

Assignments are inferred from the study and general chemical shift knowledge. C3a, C5, C6, and C7a assignments are part of the complex aromatic region. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.

HRMS provides a very accurate mass measurement, which allows for the determination of the elemental formula of a compound. For the N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide derivatives, HRMS was used to confirm their molecular formulas by comparing the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found mass. nih.gov

Table 3: HRMS Data for N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide Derivatives nih.gov

CompoundMolecular FormulaCalculated m/z [M+H]⁺Found m/z [M+H]⁺
11h C₁₇H₁₈N₂O₅S363.0936363.1018
11r C₁₇H₁₈N₂O₅S363.0936363.1019
11q C₁₆H₁₅N₃O₆S378.0682378.0764
11d C₁₆H₁₆N₂O₄S333.0831333.0916

ESI is a soft ionization technique that is particularly useful for analyzing polar, high molecular weight, and thermally labile molecules. The observation of protonated molecules [M+H]⁺ in the HRMS data for the sulfonamide derivatives indicates that ESI was the ionization method used. nih.gov This technique is well-suited for the analysis of 7-Methoxybenzo[d]isoxazol-5-amine and its derivatives due to the presence of the basic amine group, which is readily protonated.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key absorptions for this compound would include N-H stretching vibrations for the amine group (typically around 3300-3500 cm⁻¹), C-H stretching for the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching in the aromatic and isoxazole (B147169) rings (around 1500-1650 cm⁻¹), and C-O stretching for the methoxy ether linkage (around 1000-1300 cm⁻¹).

While a specific IR spectrum for the title compound is not available, the IR spectra of related oxazole (B20620) and isoxazole derivatives show characteristic peaks for the heterocyclic ring and other functional groups. rsc.orgresearchgate.net For example, N-propargylamides used to synthesize oxazole derivatives show characteristic IR absorptions for various functional groups present in the molecules. rsc.org

Chromatographic Purity and Separation Techniques

The assessment of purity and the separation of this compound and its derivatives from reaction mixtures, isomers, and potential impurities are critical steps in its synthesis and characterization. Various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are instrumental in achieving high purity and in the analytical determination of the compound. While specific chromatographic data for this compound is not extensively documented in publicly available literature, methods for structurally analogous compounds, such as substituted anilines and benzisoxazoles, provide a strong basis for developing effective separation and purity assessment protocols.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for the analysis and purification of aromatic amines and their derivatives. For compounds like this compound, reversed-phase HPLC (RP-HPLC) is a commonly employed method. The separation is typically achieved on a non-polar stationary phase, such as a C18 or C8 column, with a polar mobile phase.

A study on the separation of aniline (B41778) and its 4-substituted derivatives utilized a high-submicellar liquid chromatography method with a mobile phase composed of sodium dodecyl sulfate (B86663) (SDS) and methanol (B129727) at pH 3. nih.gov The optimal conditions for separating eight anilines were found to be 0.119 M SDS and 53% v/v methanol, achieving full resolution in a reasonable timeframe. nih.gov Another method for analyzing 4-methoxyaniline, a compound with structural similarities to the target molecule, employed a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com This method is scalable and suitable for isolating impurities in preparative separations. sielc.com For more complex mixtures, UPLC systems coupled with mass spectrometry (MS) offer rapid and sensitive analysis. A UPLC-MS method for 26 carcinogenic aromatic amines demonstrated the separation of structural isomers like 2,6-xylidine and 2,4-xylidine within 10 minutes, highlighting the technique's resolving power. waters.comwaters.com

The following table summarizes typical HPLC and UPLC conditions used for the analysis of structurally related aromatic amines, which can be adapted for this compound and its derivatives.

Technique Column Mobile Phase Detection Application Reference
HPLC Newcrom R1 (Reverse Phase)Acetonitrile, Water, Phosphoric AcidNot SpecifiedAnalysis of 4-Methoxyaniline sielc.com
High-Submicellar LC Not Specified0.119 M SDS, 53% v/v Methanol (pH 3)Not SpecifiedSeparation of aniline and 4-substituted anilines nih.gov
UPLC-MS ACQUITY UPLC BEH C18Gradient of Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic AcidMass Spectrometry (MS)Analysis of 26 carcinogenic aromatic amines waters.comwaters.com
UHPLC-MS/MS Ultra BiPh (100 mm x 2.1 mm, 5 µm)Not SpecifiedElectrospray Ionization Triple Quadrupole Mass SpectrometryAnalysis of primary aromatic amines in human urine nih.gov

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another valuable tool for the analysis of volatile and thermally stable derivatives of this compound. Derivatization is sometimes necessary to improve the volatility and chromatographic behavior of polar amines. A GC-MS method developed for the analysis of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines utilized an Rxi®-17Sil MS stationary phase, demonstrating the separation of isomers based on the substitution pattern on the aromatic ring. researchgate.net For the analysis of benzotriazole (B28993) light stabilizers, a GC-MS/MS method with a DB-5MS column was used, indicating that similar capillary columns could be effective for the analysis of benzisoxazole derivatives. nih.govnih.gov

The table below outlines potential GC conditions based on methods for related compounds.

Technique Column Oven Program Detector Application Reference
GC-MS Rxi®-17Sil MSNot SpecifiedMass Spectrometry (MS)Analysis of regioisomeric substituted N-benzyl-4-bromo-2,5-dimethoxyphenethylamines researchgate.net
GC-MS/MS DB-5MS (30 m x 0.25 mm, 0.25 µm)90°C, 3 static extraction cycles of 10 minTandem Mass Spectrometry (MS/MS)Determination of benzotriazole light stabilizers in indoor dust nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and determining the purity of this compound. For the separation of aromatic amines, silica (B1680970) gel or alumina (B75360) plates are commonly used as the stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is often effective. researchgate.net For aniline and its derivatives, solvent systems like benzene-methanol (95:5) and ethyl acetate-methanol-formic acid (80:10:10) have been used with silica gel plates. sciencemadness.org Visualization of the separated spots can be achieved under UV light, or by using staining reagents such as iodine vapor or specific spray reagents for amines. researchgate.net In some cases, adding a small amount of a base like triethylamine (B128534) to the eluent can improve the peak shape and reduce tailing of basic compounds on silica gel. sciencemadness.org

The following table provides examples of TLC systems that could be applied to the analysis of this compound.

Stationary Phase Mobile Phase Visualization Application Reference
Silica Gel GBenzene (B151609):Ethyl Acetate (9:1 v/v)Iodine ChamberSeparation of aniline and ketone compounds researchgate.net
Silica GelBenzene:Methanol (95:5)Not SpecifiedSeparation of aniline type bases sciencemadness.org
Silica GelEthyl Acetate:Methanol:Formic Acid (80:10:10)Not SpecifiedSeparation of aniline type bases sciencemadness.org
AluminaToluene and Ether mixturesNot SpecifiedSeparation of aromatic amines sciencemadness.org

For the preparative separation and purification of this compound and its derivatives, column chromatography is the method of choice. Based on the TLC analysis, a suitable solvent system can be selected for scaling up the separation on a silica gel or alumina column. For instance, the purification of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids was achieved using flash column chromatography with a gradient of ethyl acetate in petroleum ether. nih.gov

Chemical Reactivity and Derivatization Strategies for 7 Methoxybenzo D Isoxazol 5 Amine

Reactions Involving the Aromatic Amine Moiety

The primary amine group on the benzo[d]isoxazole ring is a nucleophilic center that readily participates in a variety of classical amine reactions. These transformations are fundamental for introducing diverse substituents and building more complex molecular architectures.

Acylation, Alkylation, and Arylation Reactions

Acylation: The aromatic amine of 7-methoxybenzo[d]isoxazol-5-amine can be readily acylated using standard procedures to form the corresponding amides. This reaction is typically achieved by treating the amine with an acylating agent such as an acid chloride or acid anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. derpharmachemica.com The introduction of an acyl group can significantly alter the electronic and steric properties of the molecule. For instance, the acylation of a similar compound, 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine, has been reported to proceed efficiently.

Alkylation: Direct N-alkylation of aromatic amines can be challenging as it often leads to a mixture of mono- and poly-alkylated products. The initial alkylation increases the nucleophilicity of the nitrogen atom, making the secondary amine product more reactive than the starting primary amine. nih.gov However, selective mono-alkylation can be achieved under controlled conditions or through indirect methods like reductive amination. Reductive amination involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) to yield the secondary or tertiary amine. youtube.comorganic-chemistry.orgyoutube.com This method offers greater control over the degree of alkylation.

Arylation: The introduction of an aryl group onto the amine nitrogen (N-arylation) is a powerful tool for creating complex derivatives. Modern cross-coupling reactions, particularly those catalyzed by palladium or copper, have become standard methods for forming C-N bonds. beilstein-journals.org The Buchwald-Hartwig amination, for example, allows for the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. rsc.org These methods are known for their broad substrate scope and functional group tolerance.

Table 1: Overview of N-Substitution Reactions

Reaction Type Reagents Product Type General Conditions
Acylation Acid Chloride, Acid Anhydride Amide Presence of a base (e.g., pyridine, triethylamine)
Alkylation Alkyl Halide Secondary/Tertiary Amine Often leads to mixtures; control is key
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) Secondary/Tertiary Amine Mild, one-pot procedure
Arylation Aryl Halide, Palladium or Copper Catalyst N-Aryl Amine Buchwald-Hartwig or Ullmann conditions

Formation of Schiff Bases and Related Imines

The primary amine of this compound can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. This reversible reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net The reaction is often driven to completion by removing the water formed, for example, by azeotropic distillation. The formation of Schiff bases is a versatile method for introducing a wide variety of substituents, as a vast number of aldehydes and ketones are commercially available. These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines. nih.gov

The general mechanism for Schiff base formation proceeds through two main stages:

Nucleophilic addition: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine. researchgate.net

Dehydration: The carbinolamine is then protonated on the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the imine. researchgate.net

Transformations to Sulfonamide Derivatives

The aromatic amine can be converted into a sulfonamide by reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base such as pyridine. This reaction is analogous to acylation. Sulfonamides are a key functional group in medicinal chemistry. Research on related structures, such as 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine, has demonstrated the successful synthesis of a variety of sulfonamide derivatives by reacting the amine with different aryl and heteroaryl sulfonyl chlorides. These reactions typically proceed in good yields.

Table 2: Examples of Sulfonamide Derivatives from a Related Benzo[d]isoxazole Amine

Sulfonyl Chloride Reagent Resulting Sulfonamide Derivative Yield (%)
2-Methoxybenzenesulfonyl chloride N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2-methoxybenzenesulfonamide 71.7
5-Bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride 5-Bromo-N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)-2,3-dihydrobenzofuran-7-sulfonamide 84.0

(Data sourced from studies on 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine)

Transformations of the Methoxy (B1213986) Group

The methoxy group at the 7-position is an ether linkage that can be cleaved to reveal a phenolic hydroxyl group. This transformation is valuable as it provides a new reactive site for further derivatization, such as O-alkylation, O-acylation, or the formation of other ether linkages.

Demethylation Strategies

Demethylation of aryl methyl ethers is a common synthetic transformation. One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). chem-station.comnih.gov BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the bromide ion. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. Care must be taken during the workup as BBr₃ reacts violently with water. chem-station.com While BBr₃ is highly effective, it is a harsh reagent. Its use in molecules containing other sensitive functional groups, such as a primary amine, requires careful consideration of reaction conditions to avoid unwanted side reactions. It has been noted that demethylation with BBr₃ can proceed in the presence of a primary arylamine, provided the reaction mixture is neutralized carefully during workup to prevent the formation of the amine salt. researchgate.net

Other Lewis acids like aluminum chloride (AlCl₃) can also be used for demethylation, though they are generally less reactive than BBr₃. chem-station.comgoogle.com

Ether Cleavage Reactions

The cleavage of the aryl methyl ether in this compound can also be achieved using strong Brønsted acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.comtransformationtutoring.com The mechanism involves the initial protonation of the ether oxygen to form a good leaving group. The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to yield the phenol (B47542) and methyl halide. masterorganicchemistry.com This method is particularly effective for cleaving alkyl aryl ethers because the resulting phenol is unreactive towards further substitution under these conditions. libretexts.org The reaction typically requires heating the substrate with a concentrated aqueous solution of the acid. libretexts.org

Table 3: Common Reagents for Methoxy Group Transformation

Reagent Reaction Type General Conditions Key Considerations
Boron Tribromide (BBr₃) Demethylation Inert solvent (e.g., CH₂Cl₂), low temperature Highly reactive; moisture-sensitive; careful workup required. chem-station.comnih.gov
Hydrobromic Acid (HBr) Ether Cleavage Concentrated aqueous solution, heat Classic method; phenol product is generally unreactive to further substitution. libretexts.org
Hydroiodic Acid (HI) Ether Cleavage Concentrated aqueous solution, heat Similar to HBr, often more reactive. libretexts.org

Reactions Affecting the Isoxazole (B147169) Ring System

One notable transformation is the reductive ring opening of the isoxazole moiety. This type of reaction can be accomplished using various reducing agents, which cleave the weak N-O bond. For instance, molybdenum hexacarbonyl, Mo(CO)₆, in the presence of water and acetonitrile (B52724) has been shown to mediate the reductive ring opening of isoxazoles. nih.govbeilstein-journals.org This process typically leads to the formation of an enamine intermediate, which can then be susceptible to further cyclization or other transformations. nih.govbeilstein-journals.org While specific studies on this compound are not prevalent, the general mechanism suggests that it could undergo a similar transformation. The resulting enamine from the reductive ring opening could potentially be utilized in subsequent synthetic steps to construct novel heterocyclic systems.

Beyond reductive cleavage, the isoxazole ring system can also participate in cycloaddition reactions, although this is less common for fused systems like benzisoxazoles. The inherent electronic properties of the isoxazole ring, conferred by the adjacent oxygen and nitrogen atoms, make it a unique component in the design of bioactive molecules. nih.govnih.gov

Regioselective Functionalization of the Benzo Ring

The benzene (B151609) ring of this compound is activated towards electrophilic substitution by the presence of the strongly electron-donating amino group at the 5-position and the methoxy group at the 7-position. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. However, achieving regioselectivity can be challenging due to the presence of multiple activating groups.

A powerful strategy for achieving regioselective functionalization on such activated aromatic systems is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of this compound, both the methoxy group and a protected amino group can potentially act as DMGs.

For instance, the methoxy group is a known DMG that can direct lithiation to the adjacent C-6 position. wikipedia.orgorganic-chemistry.org Similarly, the amino group, after conversion to a suitable directing group such as a carbamate, can also direct metalation to the ortho position. organic-chemistry.org This approach offers a predictable and efficient way to introduce a wide range of electrophiles, such as halogens, carbonyls, or silyl (B83357) groups, at specific positions on the benzene ring, which might be difficult to achieve through classical electrophilic aromatic substitution.

Standard electrophilic aromatic substitution reactions, such as halogenation or nitration, are also feasible on the activated benzene ring. The directing effects of the amino and methoxy groups would likely lead to substitution at the C-4 and C-6 positions. However, controlling the regioselectivity and avoiding polysubstitution can be a significant challenge in these reactions. The choice of reagents and reaction conditions would be crucial in steering the reaction towards the desired product.

Computational and Theoretical Investigations of 7 Methoxybenzo D Isoxazol 5 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the geometric and electronic properties of molecules. These calculations provide insights into the three-dimensional structure, orbital energies, and charge distributions, which are crucial for understanding the molecule's stability and reactivity.

For heterocyclic systems like benzo[d]isoxazoles, DFT methods are used to predict the most stable conformation by optimizing the molecular geometry. researchgate.net Studies on related structures, such as 2-amino-7-bromo-5-oxo- nih.govbenzopyrano [2,3-b]pyridine-3-carbonitrile, have utilized the B3LYP method with various basis sets (e.g., 6-311G(d,p), cc-pVTZ) to determine the most stable optimized structure. researchgate.net This type of analysis for 7-Methoxybenzo[d]isoxazol-5-amine would similarly reveal bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations yield critical electronic parameters. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Other important descriptors derived from quantum chemical calculations include:

Mulliken Atomic Charges: These describe the partial charge distribution across the atoms, indicating electrophilic and nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer and intramolecular interactions, such as hydrogen bonding. researchgate.net

Global Reactivity Descriptors: Parameters like electronegativity, chemical potential, hardness, softness, and the electrophilicity index can be calculated to quantify the molecule's reactivity. epstem.net

While specific DFT data for this compound is not available in the reviewed literature, the table below presents typical quantum chemical parameters calculated for a related heterocyclic molecule using DFT, illustrating the type of data generated in such studies. epstem.net

Table 1: Illustrative Quantum Chemical Parameters (Calculated via DFT) This table presents example data for a different molecule to illustrate the methodology.

Parameter Value Definition
HOMO Energy -6.2 eV Energy of the Highest Occupied Molecular Orbital
LUMO Energy -1.5 eV Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE) 4.7 eV Indicator of chemical reactivity and stability
Ionization Potential (I) 6.2 eV The energy required to remove an electron
Electron Affinity (A) 1.5 eV The energy released when an electron is added
Electronegativity (χ) 3.85 eV The power of an atom to attract electrons to itself
Global Hardness (η) 2.35 eV Resistance to change in electron distribution
Global Softness (S) 0.425 eV⁻¹ Reciprocal of hardness, measure of reactivity
Electrophilicity Index (ω) 3.14 eV A measure of the energy lowering of a system when it accepts electrons

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method is instrumental in drug discovery for screening virtual libraries and understanding the structural basis of ligand-target interactions. For the benzo[d]isoxazole scaffold, docking studies have been performed against numerous biological targets.

For instance, novel benzo[d]isoxazole derivatives have been evaluated as potential anticonvulsants through docking studies with voltage-gated sodium channels (NaV). nih.gov Similarly, other derivatives were identified as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family proteins, which are targets for castration-resistant prostate cancer. nih.gov In these studies, docking simulations revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

Molecular dynamics (MD) simulations provide further insight by modeling the movement of atoms and molecules over time. MD can be used to assess the stability of the docked pose, observe conformational changes in the protein or ligand, and calculate binding free energies. Advanced techniques like Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent (ESMACS) and Thermodynamic Integration with Enhanced Sampling (TIES) have been applied to isoxazole-containing compounds to achieve more accurate predictions of binding affinities. ucl.ac.ukchemrxiv.org

The table below summarizes findings from various molecular docking studies on benzo[d]isoxazole and isoxazole (B147169) derivatives, highlighting the diverse range of targets for this scaffold.

Table 2: Summary of Molecular Docking Studies on Benzo[d]isoxazole and Isoxazole Derivatives

Derivative Class Target Protein (PDB ID) Key Interactions & Findings Reference
Benzo[d]isoxazole derivatives Voltage-gated sodium channel NaV1.1 Selective inhibition of NaV1.1 over other isoforms. nih.gov
Benzo[d]isoxazole derivatives BRD4(1) Bromodomain Binding in the ATP pocket, forming key interactions that supported compound optimization. nih.gov
Isoxazole-carboxamide derivatives Cyclooxygenase-2 (COX-2) (4COX) The 3,4-dimethoxy substitution on the phenyl ring and a Cl atom pushed the isoxazole ring into a secondary binding pocket, creating ideal interactions. nih.govnih.gov
Quinazoline derivatives Phosphodiesterase 7A (PDE7A) (3G3N) Docking was performed using both standard and extra precision modes to evaluate binding affinities. frontiersin.org
Aryl sulphonamides Bacterial dihydropteroate (B1496061) synthase Compounds showed excellent binding affinity with the bacterial enzyme. researchgate.net
Isoxazole-3-hydroxamate Histone Deacetylase 6 (HDAC6) A crystal structure revealed bidentate coordination of the active-site zinc ion by the isoxazole-3-hydroxamate group. acs.org

Prediction of Reactivity and Mechanistic Pathways

Computational methods are also employed to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify transition states and intermediates.

Studies on benzisoxazoles have explored their base-catalyzed decomposition, providing a mechanistic understanding of the scaffold's stability and degradation pathways. acs.org Theoretical examinations of the photochemical transformation of isoxazoles have been conducted using methods like CASSCF. nih.gov Such studies can determine the most favorable reaction pathways. For example, in the photoisomerization of 3,5-dimethylisoxazole, three potential pathways were analyzed, with results suggesting that a direct pathway was more favorable than others involving intermediates. nih.gov

Furthermore, computational analysis has been used to understand the formation of related heterocyclic systems. In the synthesis of naphtho[2,1-d]oxazoles, DFT calculations helped to rationalize the reaction mechanism, showing that the transformation proceeds through a rhodium carbene intermediate followed by insertion into an aromatic C-H bond, while ruling out alternative pathways like a Wolff rearrangement. acs.org These types of studies are crucial for optimizing reaction conditions and designing novel synthetic routes based on a predictable reaction mechanism. nih.govacs.org

Structure-Based Design Principles Applied to Benzo[d]isoxazole Scaffolds

The benzo[d]isoxazole ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple, diverse biological targets. nih.gov Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein, often obtained from X-ray crystallography or predicted by docking, to design and optimize potent and selective inhibitors.

A clear example of SBDD is the development of benzo[d]isoxazole derivatives as BET bromodomain inhibitors. nih.gov In that work, co-crystal structures of representative inhibitors bound to the BRD4 protein provided a solid structural basis for subsequent compound optimization, leading to molecules with high potency and selectivity. nih.gov

The general principles of SBDD applied to this scaffold include:

Scaffold Hopping/Refining: Starting with the core benzo[d]isoxazole structure, which has known biological activity, and modifying its substituents to improve properties. nih.gov

Understanding Structure-Activity Relationships (SAR): Systematically altering parts of the molecule, such as the groups attached to the benzene (B151609) or isoxazole rings, and evaluating the effect on biological activity. This was done to identify 3-amino benzo[d]isoxazoles that potently inhibited VEGFR and PDGFR tyrosine kinases. acs.org

Target-Specific Optimization: Using the structural details of the ligand-binding pocket to introduce modifications that enhance affinity and selectivity. For example, an N-linked oxazolidinone substituent was added to a benzisoxazole to improve its antibacterial activity. nih.gov

Improving Pharmacokinetic Properties: Computational tools are also used to predict ADME (absorption, distribution, metabolism, and excretion) properties, guiding modifications to ensure the designed compounds are not only potent but also have favorable drug-like characteristics. nih.gov

Through these iterative cycles of design, synthesis, and testing, guided by computational and structural insights, the benzo[d]isoxazole scaffold has been successfully optimized for a wide range of therapeutic targets. nih.govnih.govnih.gov

In Vitro Mechanistic Studies of Biological Activities of 7 Methoxybenzo D Isoxazol 5 Amine Derivatives

Investigations of Molecular Target Interactions and Enzyme Inhibition

The 7-methoxybenzo[d]isoxazol-5-amine scaffold has been utilized as a core structure for the design of inhibitors targeting various enzymes implicated in disease pathogenesis.

Lysine (B10760008) Acetyl Transferase (KAT) Inhibition Mechanisms

Lysine acetyltransferases (KATs) are crucial enzymes that regulate gene expression through the acetylation of lysine residues on histones and other proteins. nih.gov Dysregulation of KAT activity is linked to several diseases, including cancer. nih.govnih.gov Benzisoxazole sulfonamide derivatives have been investigated as potential KAT inhibitors. nih.govgoogle.com These compounds are believed to compete with the acetyl-CoA cofactor, binding to the active site of the KAT enzyme and preventing the transfer of the acetyl group to its substrate. nih.gov The development of potent and specific KAT inhibitors is an active area of research, with a focus on families such as p300/CBP, MYST, and GCN5. nih.gov

Bromodomain-Acetyl-lysine Interaction Inhibition and Binding Modalities

Bromodomains are protein modules that recognize and bind to acetylated lysine residues, acting as "readers" of the histone code. The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key regulators of gene transcription. nih.gov The inhibition of the interaction between bromodomains and acetylated lysines has emerged as a promising therapeutic strategy, particularly in oncology. nih.gov

Derivatives of 3-ethyl-benzo[d]isoxazole have been designed as inhibitors of BRD4, a well-studied member of the BET family. nih.gov These compounds are designed to mimic the acetyl-lysine moiety and occupy its binding site within the bromodomain. For instance, N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives have demonstrated potent binding to BRD4. nih.gov X-ray crystallography studies have revealed the binding patterns of these inhibitors, confirming their interaction with the key residues in the acetyl-lysine binding pocket of BRD4. nih.gov The binding of these inhibitors displaces BRD4 from chromatin, thereby inhibiting the transcription of key oncogenes like c-Myc and CDK6. nih.gov

CompoundTargetActivityReference
N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivativesBRD4Potent binding activity nih.gov
11hBRD4(1)IC50 = 0.78 µM (MV4-11 cells) nih.gov
11rBRD4(1)IC50 = 0.87 µM (MV4-11 cells) nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition Pathways (e.g., VEGFR, PDGFR)

Receptor tyrosine kinases (RTKs) are cell surface receptors that play a critical role in cellular signaling pathways controlling cell growth, differentiation, and survival. Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) are key RTKs involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Benzoxazole (B165842) derivatives, structurally related to benzo[d]isoxazoles, have been designed and synthesized as potential VEGFR-2 inhibitors. nih.gov These compounds aim to block the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation of the receptor and the subsequent downstream signaling events that lead to angiogenesis. Several benzoxazole derivatives have shown potent inhibition of VEGFR-2 and have exhibited significant anti-proliferative activity against human cancer cell lines. nih.govnih.gov For example, certain benzoxazole derivatives displayed VEGFR-2 inhibitory effects comparable to the established drug sorafenib. nih.gov

Carbonic Anhydrase Inhibition (General Class of Compounds)

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. cu.edu.egmdpi.com They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. cu.edu.egyoutube.com

Sulfonamide-bearing heterocyclic compounds, including those with benzimidazole (B57391) and benzothiazole (B30560) scaffolds, are well-established inhibitors of carbonic anhydrases. nih.govnih.govnih.gov The primary sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of the CA enzyme, leading to inhibition. cu.edu.eg Derivatives of isoxazole (B147169) have also been identified as a new class of CA inhibitors that bind at the entrance of the active site. nih.gov While direct studies on this compound derivatives as CA inhibitors are less common, the broader class of sulfonamide-containing benzisoxazoles holds potential for this activity.

Cellular Pathway Modulation Studies in Relevant Cell Lines (in vitro)

In addition to direct enzyme inhibition, derivatives of this compound can exert their biological effects by modulating key cellular pathways, such as those controlling the cell cycle and apoptosis.

Cell Cycle Regulation and Apoptosis Induction Mechanisms

The cell cycle is a tightly regulated process that governs cell division, and its deregulation is a hallmark of cancer. Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. Many anticancer agents function by inducing cell cycle arrest and/or apoptosis in cancer cells.

Derivatives based on the benzo[d]isoxazole and related benzoxazole and benzothiazole scaffolds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.govnih.govnih.gov For instance, certain N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives have been observed to block the cell cycle in acute myeloid leukemia cells at the G0/G1 phase and to induce apoptosis. nih.gov This is often accompanied by the downregulation of oncogenes like c-Myc and CDK6, which are crucial for cell cycle progression. nih.gov

The induction of apoptosis by these compounds can occur through various mechanisms, including the activation of caspases (key executioner enzymes of apoptosis) and the modulation of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. nih.govnih.gov For example, some benzoxazepine derivatives have been found to induce apoptosis by activating caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, a novel benzothiazole derivative was shown to induce apoptosis by suppressing the PI3K/AKT signaling pathway, a critical survival pathway in many cancers. nih.gov

Cell LineCompound TypeEffectMechanismReference
MV4-11 (Acute Myeloid Leukemia)N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivative (11r)G0/G1 cell cycle arrest, Apoptosis inductionDownregulation of c-Myc and CDK6 nih.gov
K-562 (Leukemia), T-47D (Breast Cancer)Benzo[f] nih.govnih.govoxazepine derivatives (6f, 10, 11e, f)PreG1 apoptosis, G2/M cell growth arrestCaspase-3 and Bax activation, Bcl-2 downregulation nih.gov
U87 (Glioblastoma), HeLa (Cervical Cancer)Benzothiazole derivative (PB11)Apoptosis inductionSuppression of PI3K/AKT signaling pathway nih.gov
MDAMB-231 (Triple Negative Breast Cancer)Benzisoxazole derivative (7e)Apoptosis induction, Inhibition of cell migrationInhibition of neovascularization nih.gov

Impact on Specific Cellular Processes (e.g., Microtubule Dynamics, Histone Acetylation)

While direct studies on the impact of this compound derivatives on microtubule dynamics are not extensively documented in the available scientific literature, research into structurally related benzo[d]isoxazole compounds provides insights into their potential effects on other crucial cellular processes, such as histone acetylation.

Derivatives of benzo[d]isoxazole have been identified as inhibitors of the BRD4 bromodomain, a protein that plays a key role in recognizing acetylated lysine residues on histones. nih.gov This interaction is fundamental to the regulation of gene transcription. By inhibiting BRD4, these compounds can modify gene expression patterns that are associated with tumor growth. nih.gov The bromodomain and extra-terminal (BET) family of proteins, which includes BRD4, act as "readers" of the epigenetic code by binding to acetylated histones and recruiting transcriptional machinery to specific gene promoters. nih.gov

One study focused on N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives, which share a core structure with the subject compound. These derivatives were found to be effective inhibitors of BRD4. nih.gov This inhibition is a key mechanism that can lead to the downregulation of oncogenes such as c-Myc and CDK6, which are critical for cancer cell proliferation and cell cycle progression. nih.gov The binding of these derivatives to BRD4 blocks its ability to promote the transcription of these key genes, thereby exerting an anti-proliferative effect. nih.gov

The mechanism of action involves the displacement of BRD4 from acetylated chromatin, which in turn leads to the suppression of target gene expression. This highlights a potential mechanism by which this compound derivatives may influence cellular processes through the modulation of histone acetylation-dependent gene regulation.

Assessment of Antiproliferative Activity and Growth Inhibition Modalities

The antiproliferative properties of benzo[d]isoxazole derivatives have been evaluated in various cancer cell lines, demonstrating their potential as anticancer agents. The primary modality of growth inhibition appears to be the induction of apoptosis and cell cycle arrest.

A study on N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives demonstrated significant antiproliferative activity against the MV4-11 acute myeloid leukemia cell line. nih.gov Two specific compounds from this series, 11h and 11r , exhibited potent anti-proliferative effects with IC50 values of 0.78 µM and 0.87 µM, respectively. nih.gov Further investigation revealed that compound 11r induced a concentration-dependent cell cycle arrest at the G0/G1 phase and promoted apoptosis in MV4-11 cells. nih.gov This was accompanied by a reduction in the expression levels of the oncogenes c-Myc and CDK6. nih.gov

Antiproliferative Activity of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) Sulfonamide Derivatives against MV4-11 Cells

CompoundIC50 (µM)Reference
11h0.78 nih.gov
11r0.87 nih.gov

Other studies on different isoxazole derivatives have also reported significant antiproliferative and pro-apoptotic activities. For instance, a series of 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were tested on human erythroleukemic K562 cells, as well as glioblastoma U251-MG and T98G cell lines. nih.gov Several of these compounds showed strong inhibitory effects on the proliferation of K562 cells, with some exhibiting IC50 values in the nanomolar range. nih.gov The mechanism of action was linked to the induction of both early and late apoptosis. nih.gov

While these studies were not conducted on this compound derivatives specifically, the consistent antiproliferative and pro-apoptotic findings across various isoxazole-containing scaffolds suggest that this chemical moiety is a promising pharmacophore for the development of novel anticancer agents. The growth inhibition is often mediated through the modulation of key cellular processes such as cell cycle progression and apoptosis.

Mechanistic Insights into Antimicrobial Activities (in vitro)

While specific mechanistic studies on the antimicrobial activities of this compound derivatives are limited, research on related benzo[d]isoxazole and isoxazole compounds provides potential insights into their mechanisms of action against bacteria and fungi.

Some derivatives of benzo[d]isoxazole have demonstrated selective antibacterial activity, particularly against Gram-positive bacteria. The proposed mechanisms of action for antibacterial agents in this class often involve the inhibition of essential bacterial enzymes. For example, fluoroquinolone derivatives containing a 7-amino-dihydro-pyrazolo[4,3-c]pyridin-5(4H)-yl moiety have been shown to target DNA gyrase and topoisomerase IV. nih.gov DNA gyrase is the primary target in Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria. nih.gov Inhibition of these enzymes disrupts DNA replication, leading to bacterial cell death. nih.gov Although these are not direct derivatives of this compound, the incorporation of an amino group at a position analogous to the 5-amine in the subject compound is a feature of these active molecules.

Derivatives of benzo[d]isoxazole have also shown antifungal properties, notably against Candida albicans. The antifungal mechanisms of isoxazole-containing compounds are often associated with the disruption of the fungal cell membrane. This can occur through the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. The inhibition of enzymes in the ergosterol pathway leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death.

The antiviral potential of isoxazole derivatives has been explored, with studies on related oxazoline (B21484) compounds demonstrating activity against poliovirus. nih.gov Time-of-addition experiments with these derivatives suggest that they can act at different stages of the viral replication cycle. nih.gov Some compounds were found to be active at an early stage of replication, while others demonstrated activity throughout the replication process. nih.gov The precise molecular targets for these antiviral isoxazole derivatives are still under investigation, but they may interfere with viral entry, replication machinery, or assembly.

Immunomodulatory Effects (in vitro)

The immunomodulatory potential of isoxazole derivatives has been noted in several in vitro studies, suggesting that compounds like this compound derivatives could influence immune responses. Research on other isoxazole-containing heterocyclic systems has revealed both immunosuppressive and immunostimulatory activities.

For instance, certain isoxazole derivatives have been shown to inhibit the proliferation of lymphocytes, which are key cells of the adaptive immune system. This suggests a potential immunosuppressive effect that could be beneficial in the context of autoimmune diseases or organ transplantation.

Conversely, other isoxazole derivatives have been reported to stimulate immune cells. While specific studies on this compound derivatives are lacking in this area, the broader class of isoxazoles represents a versatile scaffold for the development of new immunomodulatory agents. The nature of the substituents on the isoxazole ring system appears to be a critical determinant of whether the resulting compound will have a stimulatory or an inhibitory effect on the immune system. Further research is needed to elucidate the specific immunomodulatory properties of this compound derivatives and their mechanisms of action on immune cells.

Structure Activity Relationship Sar Studies on 7 Methoxybenzo D Isoxazol 5 Amine Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of isoxazole (B147169) derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring. researchgate.net Generally, the introduction of different functional groups can modulate the compound's efficacy, toxicity, and pharmacokinetic properties. researchgate.net

For instance, in a series of 3-amino-benzo[d]isoxazole based compounds evaluated for tyrosine kinase c-Met inhibitory activity, the nature of the substituent on the phenyl ring played a crucial role. nih.gov It was observed that derivatives bearing an electron-withdrawing group, such as fluorine or trifluoromethyl, on the phenyl ring exhibited excellent inhibitory activities against sPLA2. nih.gov Specifically, trifluoromethyl substituted derivatives generally showed better growth inhibition activity against human cancer cell lines compared to their methyl-substituted counterparts. nih.gov

In another study on pentacyclic benzimidazole (B57391) derivatives, the position of an N,N-dimethylaminopropyl amino side chain was found to be critical for antiproliferative activity. mdpi.com A marked increase in activity was observed when this side chain was located at the C-7 position of the pentacyclic skeleton. mdpi.com This highlights that both the nature of the substituent (amino vs. amido) and its specific location strongly dictate the resulting biological effect. mdpi.com

The following table summarizes the influence of various substituents on the biological activity of isoxazole derivatives based on available research.

Table 1: Influence of Substituents on Biological Activity of Isoxazole Derivatives

Substituent Group Position Effect on Biological Activity Reference
Electron-withdrawing groups (e.g., -F, -CF3) Phenyl ring Excellent sPLA2 inhibitory activity nih.gov
Trifluoromethyl (-CF3) General Better growth inhibition of cancer cell lines compared to methyl nih.gov
N,N-dimethylaminopropyl amino C-7 of pentacyclic skeleton Markedly increased antiproliferative activity mdpi.com
Amino or Amido group C-7 or C-11 of pentacyclic skeleton Strong influence on antiproliferative activity mdpi.com

Role of the Methoxy (B1213986) Group in Bioactivity and Binding

The methoxy group is a common substituent in many biologically active compounds and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and metabolic stability. nih.gov While often considered a hybrid of a hydroxyl and a methyl group, the combination can lead to unique effects that are more than the sum of its parts. nih.gov

In the context of N-benzimidazole-derived carboxamides, the presence of methoxy and hydroxy groups has been shown to enhance antioxidant activity. mdpi.com These groups can donate hydrogen atoms or electrons to stabilize free radicals. mdpi.com The number and position of methoxy groups, along with other functionalities like carboxylic acids, can have a significant impact on the antioxidative capacity of phenolic compounds. mdpi.com

For a series of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives, the methoxy group at the 6-position of the benzo[d]isoxazole ring is a key structural feature. nih.gov While the primary focus of the study was on the sulfonamide portion, the consistent presence of the 6-methoxy group across the series suggests its importance for maintaining the desired biological activity, in this case, as BRD4 inhibitors. nih.gov

The following table details the observed roles of the methoxy group in the bioactivity of related compounds.

Table 2: Role of the Methoxy Group in Bioactivity

Compound Class Position of Methoxy Group Observed Role/Effect Reference
General Approved Drugs Varies Influences ligand-target binding, physicochemical properties, and ADME parameters. nih.gov
N-benzimidazole-derived carboxamides Varies Enhances antioxidant activity by donating hydrogen or electrons. mdpi.com
N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamides 6-position Likely important for maintaining BRD4 inhibitory activity. nih.gov

Impact of Amine Functionalization on Target Affinity and Selectivity

Functionalization of the amine group on the 7-methoxybenzo[d]isoxazol-5-amine scaffold is a critical strategy for modulating target affinity and selectivity. The nature of the substituent attached to the amine can introduce new interactions with the biological target, thereby influencing the compound's potency and specificity.

In a study focused on developing inhibitors for the RET tyrosine kinase, derivatives of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazin-4-amine were synthesized and evaluated. nih.govresearchgate.net The amine group served as a key attachment point for various phenyl urea (B33335) moieties. nih.govresearchgate.net This structural modification led to the discovery of potent multi-kinase inhibitors that were effective against both wild-type and drug-resistant mutants of RET. nih.govresearchgate.net

Similarly, in the development of pentacyclic benzimidazole derivatives as antiproliferative agents, the nature and position of the side chain attached to an amino group on the pentacyclic skeleton were found to be crucial. mdpi.com Specifically, an N,N-dimethylaminopropyl amino side chain at the C-7 position resulted in the most potent activity. mdpi.com This highlights how modifications to the amine functionality can significantly impact biological outcomes.

The following table summarizes the impact of amine functionalization on target affinity and selectivity in related heterocyclic compounds.

Table 3: Impact of Amine Functionalization on Target Affinity and Selectivity

Compound Series Amine Functionalization Impact on Biological Activity Reference
N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] nih.govnih.govoxazin-4-amine derivatives Attachment of phenyl urea moieties Led to potent multi-kinase inhibitors of RET and its mutants. nih.govresearchgate.net
Pentacyclic benzimidazole derivatives Introduction of an N,N-dimethylaminopropyl amino side chain at C-7 Resulted in the most potent antiproliferative activity. mdpi.com

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis helps in understanding the spatial arrangement of atoms and identifying the bioactive conformation, which is the specific shape the molecule adopts when it binds to its target.

While specific conformational analysis studies on this compound itself were not found in the provided search results, the principles of conformational analysis are broadly applicable. For example, a detailed conformational analysis of a series of N-(7-oxoacyl)-L-alanyl-D-isoglutamines was conducted to understand their physicochemical and biological properties. nih.gov This study revealed that changes in the predominant conformation within a series of molecules could explain unexpected variations in properties like water solubility and lipophilicity, which in turn can affect biological response. nih.gov

The bioactive conformation of a ligand is often determined through techniques like X-ray crystallography of the ligand-target complex. nih.gov Understanding the preferred conformation allows for the rational design of new derivatives with improved binding affinity and selectivity. For the this compound scaffold, the relative orientation of the methoxy group and the functionalized amine will be critical in defining its interaction with various biological targets.

Advanced Research Applications and Future Directions

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. nih.gov They are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of that target's function in its native environment. nih.govox.ac.uk The benzo[d]isoxazole scaffold, inherent in 7-Methoxybenzo[d]isoxazol-5-amine, is an attractive framework for the design of such probes due to its rigid structure and synthetic tractability, which allows for the precise introduction of reporter groups and reactive functionalities.

The development of probes often involves incorporating a fluorescent tag, a linker, and a "warhead" for target interaction. nih.gov Derivatives of this compound are amenable to this strategy. The amine group at the 5-position serves as a convenient chemical handle for attaching linkers and fluorophores, such as cyanine (B1664457) dyes (Cy3, Cy5) or nitrobenzofurazan (NBD), through standard amide coupling reactions. rsc.orgchemrxiv.org The methoxy (B1213986) group at the 7-position can influence the molecule's photophysical properties and its interaction with biological targets.

For instance, benzo[d]isoxazole derivatives have been explored as fluorescent probes for various applications. nih.gov By analogy, a probe based on this compound could be designed to target specific enzymes or receptors. The intrinsic fluorescence of some heterocyclic systems can be harnessed, or extrinsic fluorophores can be appended. The development of such probes would facilitate high-throughput screening assays and cellular imaging studies to elucidate the roles of novel biological targets. researchgate.net The design of these probes is often guided by the need to understand the function of specific proteins, such as bromodomains, which are epigenetic "readers" and important drug targets. nih.govmdpi.comnih.gov

Table 1: Potential Components for Chemical Probes based on this compound

ComponentFunctionExample Moiety
Scaffold Provides structural basis and initial target affinity7-Methoxybenzo[d]isoxazole
Reactive Handle Site for linker/fluorophore attachment5-amino group
Linker Spatially separates the scaffold from the reporterAlkyl chains, polyethylene (B3416737) glycol (PEG)
Reporter Group Enables detection and quantificationFluorescent dyes (e.g., NBD, Cy3, Cy5)
Targeting Moiety Enhances affinity and selectivity for a specific proteinPharmacophore known to bind the target

Strategies for Lead Optimization in Drug Discovery (pre-clinical)

Lead optimization is a critical phase in preclinical drug discovery where an initial "hit" or "lead" compound is chemically modified to enhance its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. nih.govnih.gov The this compound scaffold is a valuable starting point for such optimization campaigns.

A key strategy in lead optimization is exploring the structure-activity relationship (SAR) by systematically modifying the lead compound. For derivatives of this compound, this involves several approaches:

Modification of the 5-amino group: The amine can be acylated, alkylated, or converted into sulfonamides to probe interactions with the target protein. For example, in a series of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives designed as BRD4 inhibitors, various sulfonyl chlorides were reacted with the core amine to explore the impact on binding affinity. nih.gov This approach led to the discovery of potent inhibitors with significant anti-proliferative activity against leukemia cells. nih.gov

Substitution on the benzene (B151609) ring: While the subject compound has a methoxy group at position 7, exploring other substituents at this or other available positions (e.g., position 4 or 6) can modulate activity and properties. For instance, replacing or modifying the methoxy group can alter lipophilicity and metabolic stability.

Modification at the 3-position: The isoxazole (B147169) ring can also be substituted. Research on related benzo[d]isoxazoles shows that introducing small alkyl groups like an ethyl group at the 3-position can be crucial for activity. nih.gov

Structural simplification is another powerful strategy to reduce molecular complexity and improve drug-like properties. nih.gov If a complex derivative of this compound shows activity, non-essential parts of the molecule can be truncated to create a more synthetically accessible and pharmacokinetically favorable compound. nih.gov

Table 2: Research Findings on Lead Optimization of Benzo[d]isoxazole-5-amine Analogs

Compound SeriesTargetKey FindingsReference
N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamidesBRD4Sulfonamide modification of the 5-amino group led to potent inhibitors (IC50 values of 0.78 and 0.87 µM for top compounds). Crystal structures confirmed binding patterns. nih.gov
5-amino-6-(piperazin-1-yl)-4-hydroxyhexanamidesReninModifications aimed to reduce cardiac safety issues led to the discovery of an orally active inhibitor, DS-8108b. nih.gov

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Green Chemistry)

The synthesis of this compound and its derivatives can be significantly improved by adopting modern synthetic methodologies like flow chemistry and green chemistry. These approaches offer advantages in terms of efficiency, safety, scalability, and environmental impact over traditional batch methods. mdpi.comnih.gov

Green Chemistry: Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov For isoxazole synthesis, several green methods have been reported that are applicable to the benzo[d]isoxazole scaffold:

Microwave-assisted synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields compared to conventional heating. researchgate.netnih.gov The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation. researchgate.net

Use of greener solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids is a core principle of green chemistry. scirp.org One-pot syntheses of isoxazol-5-one derivatives have been effectively carried out in water. mdpi.com

Catalysis: Using recyclable catalysts, such as amine-functionalized cellulose, can streamline purification and reduce waste. mdpi.com

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers precise control over reaction parameters like temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for exothermic or hazardous reactions. nih.govresearchgate.net The multi-step synthesis of trisubstituted isoxazoles has been successfully telescoped into a continuous flow process, encompassing oximation, chlorination, and cycloaddition steps. researchgate.net This approach is highly relevant for the industrial-scale production of drug candidates based on the this compound core, as it can improve efficiency and reduce the need for isolating potentially unstable intermediates. researchgate.netmdpi.com

Emerging Areas of Research for Benzo[d]isoxazole Scaffolds

The benzo[d]isoxazole scaffold is a versatile pharmacophore, and research continues to uncover new therapeutic applications for its derivatives. nih.gov Beyond established uses, several emerging areas of research are particularly promising.

Anticancer Agents: The scaffold is being extensively investigated for its anticancer potential against various targets.

HIF-1α Inhibitors: Benzo[d]isoxazole analogues have been identified as potent inhibitors of Hypoxia-Inducible Factor (HIF)-1α transcription. nih.gov HIF-1α is a key regulator in tumor progression and metastasis, making its inhibitors promising anticancer agents. nih.gov

BRD4 Inhibitors: As mentioned, derivatives of 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine are effective inhibitors of the epigenetic reader protein BRD4, which is a target for acute myeloid leukemia. nih.gov

Anti-tubercular Activity: Novel benzo[d]isoxazole analogues have shown significant in vitro activity against Mycobacterium tuberculosis, presenting new possibilities for developing drugs to combat tuberculosis. nih.gov

Immunosuppressive Agents: The structural similarity of some benzo[d]isoxazole-containing fused ring systems (e.g., thiazolo[5,4-d]pyrimidines) to natural purines has prompted their investigation as immunosuppressive agents for applications in organ transplantation and autoimmune diseases. nih.govnih.gov

Neuroprotective and Antipsychotic Agents: The benzo[d]isoxazole core is found in drugs used to treat neurological and psychiatric disorders. Research is ongoing to develop new derivatives with improved efficacy and side-effect profiles for conditions like schizophrenia. nih.gov

The continued exploration of the benzo[d]isoxazole scaffold, including derivatives of this compound, is expected to yield novel drug candidates for a wide range of diseases. nih.govdaneshyari.comresearchgate.net The integration of computational design, modern synthetic methods, and sophisticated biological screening will be crucial for unlocking the full therapeutic potential of this privileged chemical structure. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.